2-methyl-5-nitro-1-propyl-1H-imidazole

Catalog No.
S14701345
CAS No.
5006-72-4
M.F
C7H11N3O2
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-5-nitro-1-propyl-1H-imidazole

CAS Number

5006-72-4

Product Name

2-methyl-5-nitro-1-propyl-1H-imidazole

IUPAC Name

2-methyl-5-nitro-1-propylimidazole

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C7H11N3O2/c1-3-4-9-6(2)8-5-7(9)10(11)12/h5H,3-4H2,1-2H3

InChI Key

GMTVTGSZZFRDSK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC=C1[N+](=O)[O-])C

2-methyl-5-nitro-1-propyl-1H-imidazole is a synthetic compound belonging to the imidazole class, characterized by its five-membered aromatic ring containing two nitrogen atoms. The molecular formula of this compound is C₇H₈N₄O₂, indicating the presence of a methyl group, a nitro group, and a propyl side chain attached to the imidazole ring. This structure contributes to its unique chemical properties and biological activities.

The compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the nitro group, which is often associated with antibacterial and antiparasitic activities. The imidazole framework is commonly found in various biologically active molecules, making 2-methyl-5-nitro-1-propyl-1H-imidazole an interesting subject for research.

Typical of imidazole derivatives. These include:

  • Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents at the 5-position of the imidazole ring.
  • Reduction Reactions: The nitro group can be reduced to an amine, potentially altering the biological activity of the compound.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or enamines, which may enhance its reactivity towards biological targets.

These reactions are essential for modifying the compound to improve its efficacy or reduce toxicity in therapeutic applications.

The biological activity of 2-methyl-5-nitro-1-propyl-1H-imidazole has been explored primarily in relation to its antibacterial and antiparasitic properties. Compounds containing nitroimidazole structures are known for their effectiveness against anaerobic bacteria and protozoa. Specifically:

  • Antibacterial Activity: Studies have shown that nitroimidazoles exhibit significant activity against Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics .
  • Antiprotozoal Activity: Nitroimidazoles are effective against protozoan infections, such as those caused by Trichomonas vaginalis and Giardia lamblia, making them valuable in treating various parasitic diseases .

The mechanism of action typically involves the reduction of the nitro group within anaerobic conditions, leading to the formation of reactive intermediates that damage bacterial DNA.

Several synthesis methods have been reported for 2-methyl-5-nitro-1-propyl-1H-imidazole:

  • Direct Alkylation: A common method involves the alkylation of 2-methyl-5-nitroimidazole with propyl halides in the presence of a base such as sodium hydride or potassium carbonate.
  • Paal-Knorr Synthesis: This method uses 1,4-diones and appropriate amines under acidic conditions to form substituted imidazoles .
  • Refluxing with Acetic Anhydride: Another approach involves refluxing 2-methyl-5-nitroimidazole with acetic anhydride and pyridine, yielding various derivatives through acetylation .

These methods allow for flexibility in modifying the compound's structure for desired properties.

2-methyl-5-nitro-1-propyl-1H-imidazole has several applications:

  • Pharmaceuticals: Due to its antibacterial and antiparasitic properties, it is being studied as a potential therapeutic agent against infections caused by anaerobic bacteria and protozoa.
  • Chemical Research: The compound serves as a building block in organic synthesis for developing new drugs and exploring structure-activity relationships within similar compounds.

Interaction studies involving 2-methyl-5-nitro-1-propyl-1H-imidazole focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in bacterial metabolism, which could lead to its bactericidal effects.
  • DNA Interaction: Studies suggest that nitroimidazoles can intercalate into DNA strands or induce DNA strand breaks, contributing to their antimicrobial activity .

Understanding these interactions is crucial for optimizing the compound's therapeutic potential while minimizing side effects.

Several compounds share structural similarities with 2-methyl-5-nitro-1-propyl-1H-imidazole, including:

Compound NameStructure CharacteristicsUnique Features
SecnidazoleNitro group on imidazole; similar side chainsEstablished antiprotozoal agent
MetronidazoleNitroimidazole with a different side chainWidely used antibiotic; effective against anaerobes
TinidazoleSimilar nitroimidazole structureLonger half-life; used for similar infections
NimorazoleContains a nitro group; different substituentsUsed in veterinary medicine

These compounds exhibit varying degrees of biological activity and pharmacological profiles due to differences in their substituents and ring structures. The unique combination of a propyl side chain and a methyl group at specific positions distinguishes 2-methyl-5-nitro-1-propyl-1H-imidazole from its analogs, potentially enhancing its efficacy against specific pathogens.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

169.085126602 g/mol

Monoisotopic Mass

169.085126602 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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